molecular formula C15H23NO B14851644 4-(Cyclohexylmethyl)-2-(dimethylamino)phenol

4-(Cyclohexylmethyl)-2-(dimethylamino)phenol

Cat. No.: B14851644
M. Wt: 233.35 g/mol
InChI Key: IBIGAXXELBRYSO-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-2-(dimethylamino)phenol typically involves the alkylation of 4-hydroxy-2-(dimethylamino)benzaldehyde with cyclohexylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-2-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinones and related reduced compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4-(Cyclohexylmethyl)-2-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-2-(dimethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.

    4-(Cyclohexylmethyl)phenol: Lacks the dimethylamino group, affecting its reactivity and applications.

    2-(Dimethylamino)phenol: The position of the dimethylamino group is different, leading to variations in its chemical behavior.

Uniqueness

4-(Cyclohexylmethyl)-2-(dimethylamino)phenol is unique due to the presence of both the cyclohexylmethyl and dimethylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(cyclohexylmethyl)-2-(dimethylamino)phenol

InChI

InChI=1S/C15H23NO/c1-16(2)14-11-13(8-9-15(14)17)10-12-6-4-3-5-7-12/h8-9,11-12,17H,3-7,10H2,1-2H3

InChI Key

IBIGAXXELBRYSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)CC2CCCCC2)O

Origin of Product

United States

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